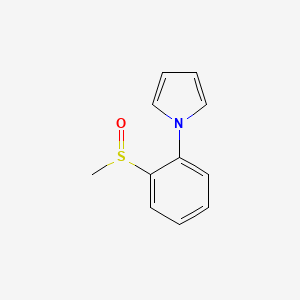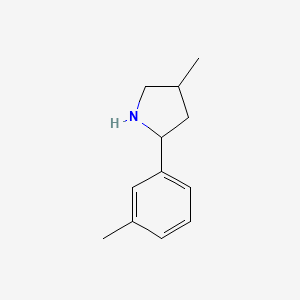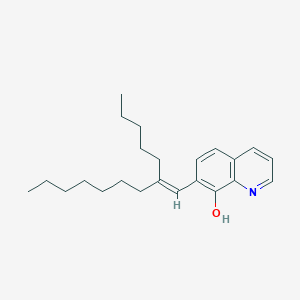
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is a chemical compound with the molecular formula C20H29NO It is a derivative of quinolin-8-ol, featuring a pentylnon-1-enyl substituent at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL typically involves the reaction of quinolin-8-ol with a suitable pentylnon-1-enyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylnon-1-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinolin-8-ol derivatives.
Scientific Research Applications
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, known for its chelating properties and biological activities.
7-(2-Pentylnon-1-EN-1-YL)quinoline: A similar compound lacking the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Another derivative of quinolin-8-ol with various applications in chemistry and medicine.
Uniqueness
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is unique due to its specific substituent at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H33NO |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
7-[(E)-2-pentylnon-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-10-13-19(12-9-6-4-2)18-21-16-15-20-14-11-17-24-22(20)23(21)25/h11,14-18,25H,3-10,12-13H2,1-2H3/b19-18+ |
InChI Key |
GORRFHNTBPGKKB-VHEBQXMUSA-N |
Isomeric SMILES |
CCCCCCC/C(=C/C1=C(C2=C(C=CC=N2)C=C1)O)/CCCCC |
Canonical SMILES |
CCCCCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



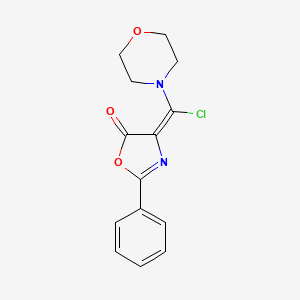
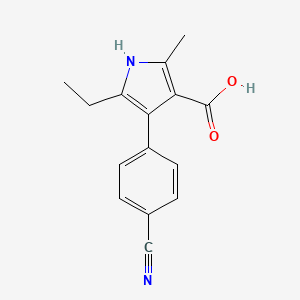
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
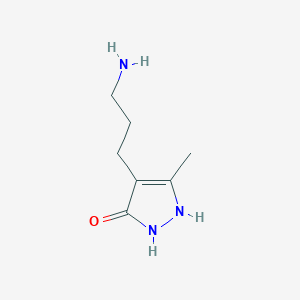
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
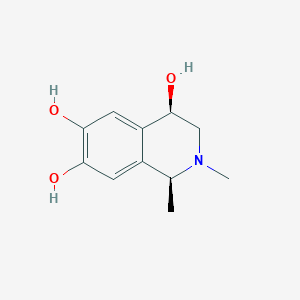
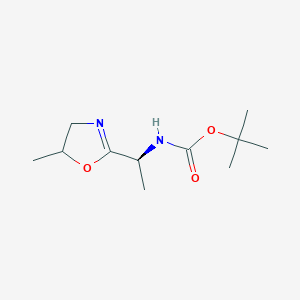
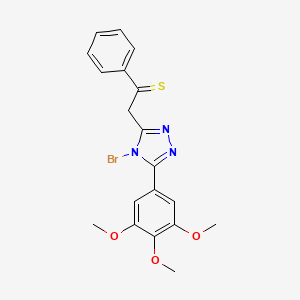

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
